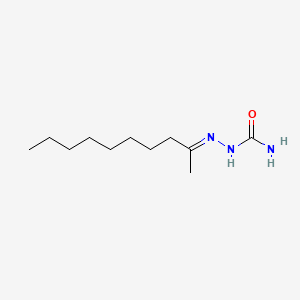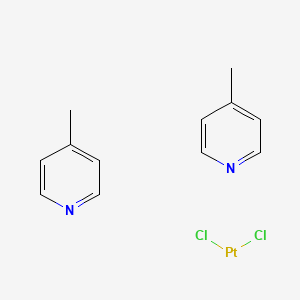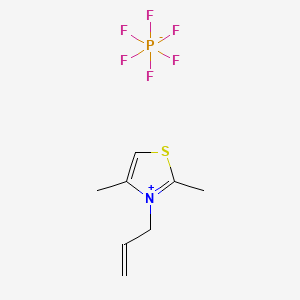
5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol is an organic compound that features a cresol moiety substituted with an amino group linked to a 2-(2-methoxyethoxy)ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol typically involves the reaction of o-cresol with 2-(2-methoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, including distillation and crystallization, are used to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, dyes, and coatings.
Mechanism of Action
The mechanism of action of 5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-(2-Methoxyethoxy)ethyl)amino)-m-cresol
- 5-((2-(2-Methoxyethoxy)ethyl)amino)-p-cresol
- 5-((2-(2-Methoxyethoxy)ethyl)amino)-phenol
Uniqueness
5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol is unique due to its specific substitution pattern on the cresol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93803-66-8 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
5-[2-(2-methoxyethoxy)ethylamino]-2-methylphenol |
InChI |
InChI=1S/C12H19NO3/c1-10-3-4-11(9-12(10)14)13-5-6-16-8-7-15-2/h3-4,9,13-14H,5-8H2,1-2H3 |
InChI Key |
OCNSJNPDSQVAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)

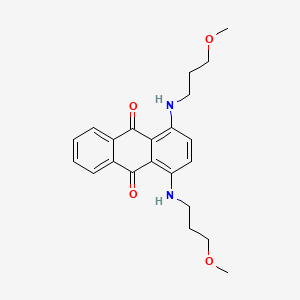
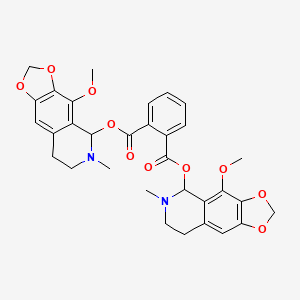
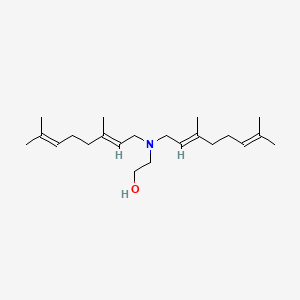
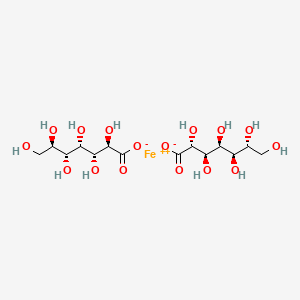
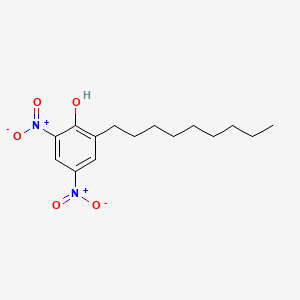

![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)

